Benextramine
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Overview
Description
Benextramine is a tetraamine disulfide compound primarily known for its role as an irreversible α-adrenergic antagonist. It has garnered significant attention due to its ability to target multiple pathways involved in neurodegeneration. This compound is also recognized for its potential as a monoamine oxidase inhibitor, making it a valuable compound in the study of neuropsychiatric and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benextramine is synthesized through a series of chemical reactions involving the formation of disulfide bonds. The synthesis typically begins with the preparation of the intermediate compounds, which are then subjected to oxidative conditions to form the disulfide linkage. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: Benextramine undergoes various chemical reactions, including:
Oxidation: The formation of disulfide bonds is a key oxidation reaction in the synthesis of this compound.
Reduction: Reduction of this compound can lead to the cleavage of disulfide bonds, reverting it to its thiol precursors.
Substitution: this compound can participate in substitution reactions, particularly at the amine groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Methanol, ethanol, water
Major Products:
Oxidation Products: Disulfide-linked this compound.
Reduction Products: Thiol precursors of this compound
Scientific Research Applications
Benextramine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the study of disulfide bond formation and cleavage.
Biology: Investigated for its role in modulating monoamine oxidase activity and its potential neuroprotective effects.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases due to its ability to inhibit monoamine oxidases and α-adrenergic receptors.
Industry: Utilized in the development of pharmacological tools and as a reference compound in drug discovery
Mechanism of Action
Benextramine exerts its effects primarily through the irreversible inhibition of α-adrenergic receptors and monoamine oxidases. The disulfide core of this compound plays a crucial role in its mechanism of action. It covalently binds to cysteine residues in the active sites of monoamine oxidases, thereby preventing the entrance of substrates towards the flavin adenine dinucleotide cofactor. This steric hindrance leads to the inactivation of the enzyme .
Comparison with Similar Compounds
Phenoxybenzamine: Another α-adrenergic antagonist with a different mechanism of action.
Clorgyline: A selective monoamine oxidase A inhibitor.
Selegiline: A selective monoamine oxidase B inhibitor
Uniqueness of Benextramine: this compound’s uniqueness lies in its dual role as an irreversible α-adrenergic antagonist and a monoamine oxidase inhibitor. This dual functionality makes it a valuable compound in the study of neurodegenerative diseases and provides a broader spectrum of pharmacological applications compared to other similar compounds .
Properties
CAS No. |
69790-18-7 |
---|---|
Molecular Formula |
C32H54N4O2S2 |
Molecular Weight |
590.9 g/mol |
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine |
InChI |
InChI=1S/C32H54N4O2S2/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3 |
InChI Key |
IIWOUNLDWKZMQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |
Key on ui other cas no. |
69790-18-7 68535-69-3 |
Related CAS |
68535-69-3 (tetra-hydrochloride) |
Synonyms |
enextramine benextramine tetrahydrochloride N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride N,N'-bis(o-methoxybenzylaminohexyl)cystamine N,N'-bis-(O-methoxybenzylaminohexyl)-cystamine N,N'-BMBAC |
Origin of Product |
United States |
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